Natriummonofluorophosphat

Übersicht

Beschreibung

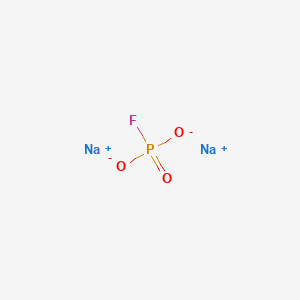

Sodium monofluorophosphate is an inorganic compound with the chemical formula Na₂PO₃F. It is commonly used in dental care products, particularly toothpaste, due to its ability to prevent tooth decay. This compound is a source of fluoride, which helps in the remineralization of tooth enamel and inhibits the growth of bacteria that cause cavities .

Wissenschaftliche Forschungsanwendungen

Sodium monofluorophosphate has a wide range of scientific research applications:

Medicine: It is used in some medications for the treatment of osteoporosis.

Water Treatment: It has been found to inhibit the dissolution of lead in drinking water when used in specific concentrations.

Material Science: Research has shown that it can improve the acid resistance of enamel and dentin, making it useful in preventive dentistry

Wirkmechanismus

Target of Action

Sodium monofluorophosphate (SMFP) primarily targets the tooth enamel , which is largely composed of a mineral called hydroxyapatite . The compound’s role is to protect the enamel from the bacteria that cause dental caries (cavities) .

Mode of Action

SMFP functions as a source of fluoride via a hydrolysis reaction . When SMFP comes into contact with the tooth enamel, it undergoes a hydrolysis reaction, resulting in the release of fluoride ions . These fluoride ions integrate into the tooth structure, forming a protective layer . This layer aids in the remineralization of dental decay and tooth enamel, penetrates tooth enamel to help restore weak areas, and prevents tooth decay from occurring in the first place .

Biochemical Pathways

The primary biochemical pathway affected by SMFP involves the remineralization of tooth enamel . The fluoride ions released from SMFP integrate into the hydroxyapatite crystals of the tooth enamel, forming a new, decay-resistant material called fluorapatite . This process helps to strengthen the tooth enamel and make it more resistant to acid attack from bacteria.

Pharmacokinetics

It is known that the compound is used in toothpaste and is therefore applied topically to the teeth . . The primary focus of SMFP use is its local effect on the teeth rather than systemic distribution and metabolism.

Result of Action

The result of SMFP’s action is the protection of tooth enamel from decay . By releasing fluoride ions that integrate into the tooth enamel, SMFP helps to remineralize dental decay and tooth enamel, restore weak areas, and prevent tooth decay . This leads to stronger, healthier teeth and a reduced risk of cavities.

Action Environment

The efficacy and stability of SMFP are influenced by various environmental factors. For instance, the presence of other ions in the oral environment can affect the efficiency of fluoride ion release and integration into the tooth enamel . Additionally, the pH of the oral environment can impact the hydrolysis reaction that releases fluoride ions from SMFP . Therefore, maintaining a clean oral environment and regular use of SMFP-containing toothpaste are crucial for maximizing the compound’s anticavity effects.

Biochemische Analyse

Biochemical Properties

Sodium monofluorophosphate plays a crucial role in biochemical reactions, particularly in the remineralization of tooth enamel. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme alkaline phosphatase, which hydrolyzes sodium monofluorophosphate to release fluoride ions. These fluoride ions then interact with hydroxyapatite in tooth enamel, enhancing its resistance to acid dissolution. Additionally, sodium monofluorophosphate can interact with proteins in the saliva, forming a protective layer on the teeth that further aids in preventing dental caries .

Cellular Effects

Sodium monofluorophosphate has significant effects on various types of cells and cellular processes. In dental tissues, it promotes the remineralization of enamel by increasing the deposition of fluoride ions. This process influences cell function by enhancing the activity of ameloblasts, the cells responsible for enamel formation. Sodium monofluorophosphate also impacts cell signaling pathways, particularly those involved in the regulation of mineralization. It can modulate gene expression related to enamel matrix proteins, thereby influencing cellular metabolism and promoting the formation of a more robust enamel structure .

Molecular Mechanism

The molecular mechanism of sodium monofluorophosphate involves its hydrolysis by alkaline phosphatase to release fluoride ions. These ions then bind to hydroxyapatite crystals in the enamel, converting them to fluorapatite, which is more resistant to acid attack. Sodium monofluorophosphate also inhibits the activity of bacterial enzymes that produce acids, thereby reducing the overall acidogenic potential in the oral cavity. This dual action of enhancing enamel resistance and inhibiting bacterial activity makes sodium monofluorophosphate an effective agent in dental care .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium monofluorophosphate change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that sodium monofluorophosphate maintains its ability to release fluoride ions over extended periods, although the rate of release may diminish. In vitro studies have demonstrated that prolonged exposure to sodium monofluorophosphate can lead to sustained remineralization of enamel, while in vivo studies have indicated that its long-term use does not adversely affect cellular function .

Vorbereitungsmethoden

Sodium monofluorophosphate can be synthesized through several methods. One common method involves the reaction of sodium fluoride with sodium metaphosphate:

NaPO3+NaF→Na2PO3F

This process involves the scission of a pyrophosphate bond, analogous to hydrolysis . Another method includes treating tetrasodium pyrophosphate or disodium phosphate with hydrogen fluoride . Industrial production typically involves the neutralization and drying of phosphoric acid and alkali, followed by mixing sodium phosphate polymer and sodium fluoride, smelting the mixture in a heating furnace, and then cooling, crushing, and sieving the molten matter to obtain the product .

Analyse Chemischer Reaktionen

Sodium monofluorophosphate undergoes several types of chemical reactions:

- In the presence of water, it releases fluoride ions:

Hydrolysis: PO3F2−+OH−→HPO42−+F−

Substitution: It can react with other compounds to substitute the fluoride ion.

Complexation: It forms complexes with various metal ions.

Common reagents used in these reactions include water and hydroxide ions. The major products formed from these reactions are fluoride ions and phosphate ions .

Vergleich Mit ähnlichen Verbindungen

Sodium monofluorophosphate is often compared with sodium fluoride, another compound used in dental care products. While both compounds release fluoride ions, they differ in their chemical composition and mechanism of action:

Sodium Fluoride (NaF): A simple fluoride salt that directly interacts with tooth enamel to form a protective layer.

Sodium Monofluorophosphate (Na₂PO₃F): A complex compound that releases fluoride ions gradually, aiding in the remineralization of enamel and inhibiting bacterial growth

Other similar compounds include stannous fluoride and calcium fluoride, which are also used in dental care products for their fluoride content and ability to prevent tooth decay .

Eigenschaften

CAS-Nummer |

7631-97-2 |

|---|---|

Molekularformel |

FH2NaO3P |

Molekulargewicht |

122.976 g/mol |

IUPAC-Name |

disodium;fluoro-dioxido-oxo-λ5-phosphane |

InChI |

InChI=1S/FH2O3P.Na/c1-5(2,3)4;/h(H2,2,3,4); |

InChI-Schlüssel |

PRVAPUQJIWBZPW-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])F.[Na+].[Na+] |

Kanonische SMILES |

OP(=O)(O)F.[Na] |

| 10163-15-2 7631-97-2 |

|

Physikalische Beschreibung |

White powder; [Pfaltz and Bauer MSDS] |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

15181-43-8 (Parent) |

Synonyme |

ammonium monofluorophosphate calcium fluorophosphate calcium monofluorophosphate fluorophosphate fluorophosphate hydrate, calcium salt fluorophosphate, barium salt fluorophosphate, calcium salt fluorophosphate, diammonium salt fluorophosphate, disodium salt fluorophosphate, monoammonium salt fluorophosphate, potassium salt fluorophosphate, sodium salt fluorophosphate, tin salt fluorophosphate, vanadium salt Mono-Tridin monofluorophosphate Na-MFP sodium monofluorophosphate |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

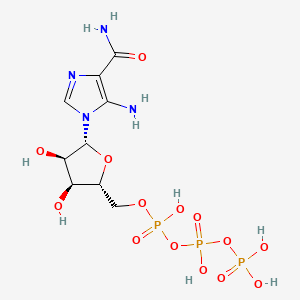

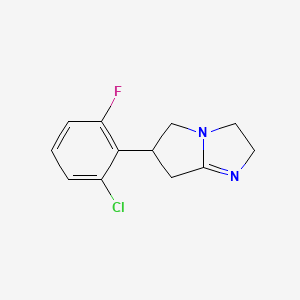

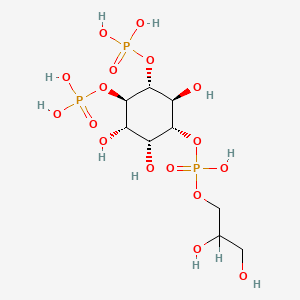

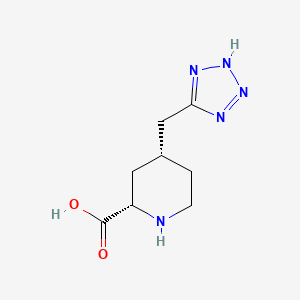

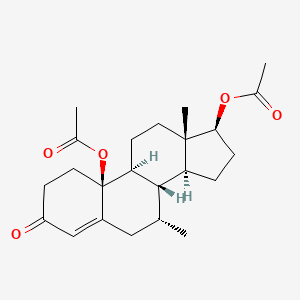

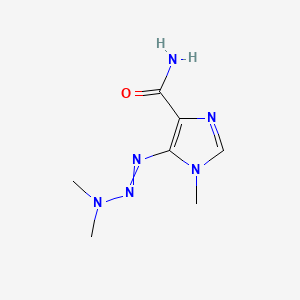

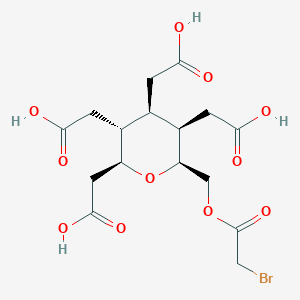

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2-bicyclo[2.2.2]oct-5-enyl)methanone;hydrochloride](/img/structure/B1209344.png)